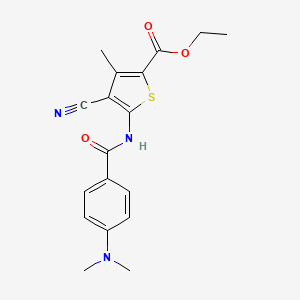

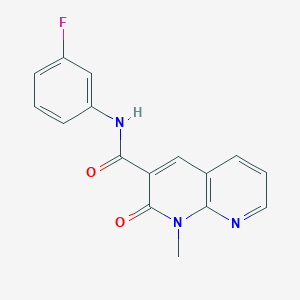

![molecular formula C21H21N3O B2700834 N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide CAS No. 2034400-91-2](/img/structure/B2700834.png)

N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide, also known as ML240, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 2010 by researchers at the University of Michigan and has since been the subject of numerous studies due to its potential therapeutic applications. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide is not directly mentioned in the available scientific literature. However, research on similar compounds provides insights into potential applications and methodologies that could be relevant. For example, studies have explored the synthesis, characterization, and applications of related compounds in promoting adhesion of polypyrrole films to semiconductor surfaces, which could be indicative of the chemical versatility and utility of similar bipyridine derivatives in materials science (Simon, Ricco, & Wrighton, 1982).

Electrochemical and Catalytic Applications

Related research has also highlighted the electrocatalytic properties of nitrogen-doped carbon materials derived from ionic liquids containing bipyridine structures for hydrogen peroxide synthesis, suggesting potential catalytic applications for similarly structured compounds (Fellinger, Hasché, Strasser, & Antonietti, 2012). Additionally, the use of 2,2′-bipyridine as an electrolyte additive in dye-sensitized solar cells indicates the importance of bipyridine derivatives in enhancing the efficiency and stability of photovoltaic devices (Nguyen et al., 2018).

Material Science and Sensing Applications

Furthermore, the synthesis of bicyclic N,N-disubstituted 2-aminopyridines through nickel-catalyzed cycloaddition reactions involving diynes and cyanamides showcases the utility of bipyridine-based compounds in creating complex heterocyclic structures, potentially useful in material science and as sensing materials (Stolley, Maczka, & Louie, 2011).

Antifungal, Antibacterial, and Cytotoxic Activities

The discovery of new metabolites, including pyridone and ceramide derivatives, from endophytic fungi and their antifungal, antibacterial, antioxidant, and cytotoxic activities suggest that compounds with complex bipyridine structures could also have potential biomedical applications (Xiao et al., 2014).

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-16-5-2-3-6-18(16)9-11-21(25)24-14-17-8-10-20(23-13-17)19-7-4-12-22-15-19/h2-8,10,12-13,15H,9,11,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQCQIVBPNATEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)

![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2700765.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)